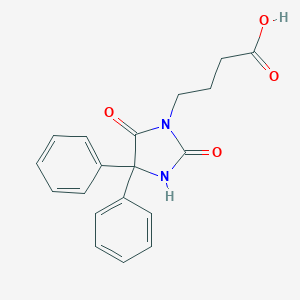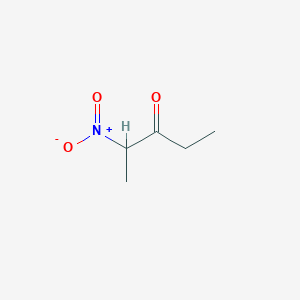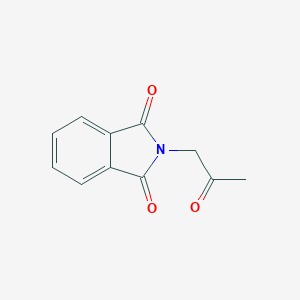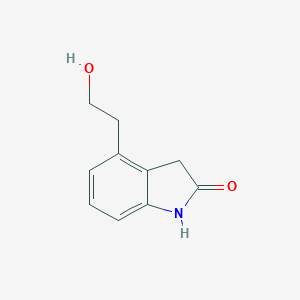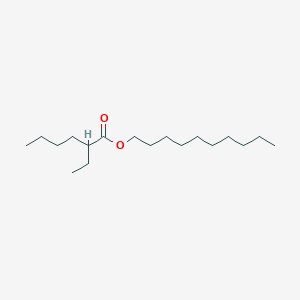
4-Tioazilcarbohidrazida
Descripción general
Descripción
Thiazole-4-carbohydrazide is a useful research compound. Its molecular formula is C4H5N3OS and its molecular weight is 143.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos
La 4-Tioazilcarbohidrazida se puede utilizar en el desarrollo de diversos fármacos y agentes biológicamente activos . El anillo de tiazol, que es parte de la this compound, es un heterociclo importante en el mundo de la química . Tiene muchas posiciones reactivas donde pueden ocurrir reacciones de donante-aceptor, nucleófilas, de oxidación, etc. .
Medicamentos anticancerígenos
El tiazol, una plataforma significativa en la this compound, se encuentra en una serie de moléculas médicamente relevantes . Dabrafenib, dasatinib, patellamide A, ixabepilone y epothilone son ejemplos de medicamentos anticancerígenos utilizados clínicamente que contienen el núcleo de tiazol .
Aplicaciones antimicrobianas
Los derivados de tiazol han mostrado un potencial prometedor en la inhibición del crecimiento de E. coli ATCC 25922 . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de fármacos antimicrobianos.
Actividad antioxidante
Se ha descubierto que los derivados de tiazol actúan como antioxidantes . Se han evaluado para el efecto antioxidante de ruptura de cadena (ensayos de eliminación de radicales y capacidad reductora) y para el efecto antioxidante preventivo con el ensayo de quelación de metales .
Actividad antiinflamatoria
Se ha descubierto que los derivados de tiazol tienen actividad antiinflamatoria . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de fármacos antiinflamatorios.
Intermediario farmacéutico
La this compound se utiliza como intermedio para productos farmacéuticos
Direcciones Futuras
Thiazole derivatives, including Thiazole-4-carbohydrazide, have shown promising results in various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, there is potential for further studies and development of new effective antimicrobial as well as anti-inflammatory agents .
Mecanismo De Acción
Target of Action
Thiazole-4-carbohydrazide, like other thiazole derivatives, is known to interact with various biological targets. Thiazole derivatives have been found to interact with DNA and topoisomerase II , but it’s unclear if this applies to Thiazole-4-carbohydrazide.
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, potentially affecting multiple pathways. For instance, some thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
Thiazole-4-carbohydrazide is known to interact with various biomolecules. It has been synthesized and studied for its nonlinear optical (NLO) properties
Cellular Effects
Given its chemical properties, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thiazole-4-carbohydrazide is complex and multifaceted. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Thiazole-4-carbohydrazide has shown stability and degradation over time
Propiedades
IUPAC Name |
1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUPAZNRMQILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332843 | |
| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-38-9 | |
| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the antibacterial activity observed in some Thiazole-4-carbohydrazide derivatives?
A: While the exact mechanism is yet to be fully elucidated, research suggests that certain Thiazole-4-carbohydrazide derivatives, specifically (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, exhibit promising antibacterial activity against Bacillus subtilis. [] This activity is believed to be linked to the compound's ability to bind to DNA, potentially interfering with bacterial DNA replication and transcription processes. [] Further studies are needed to confirm this hypothesis and explore the structure-activity relationship in more detail.
Q2: How does the structure of Thiazole-4-carbohydrazide influence its DNA binding affinity?
A: Research indicates that the presence of specific substituents on the Thiazole-4-carbohydrazide core can significantly impact its interaction with DNA. [] For example, the introduction of a 4-fluorobenzylidene group at a specific position on the Thiazole-4-carbohydrazide scaffold was shown to enhance its DNA binding affinity. [] This suggests that optimizing the substitution pattern on the core structure could be a viable strategy for modulating the biological activity of these compounds.
Q3: Can Thiazole-4-carbohydrazide be used as a building block for synthesizing other heterocyclic compounds with potential biological activities?
A: Yes, Thiazole-4-carbohydrazide serves as a versatile synthon in organic synthesis. It can be readily converted into various heterocyclic systems, including 1,3,4-oxadiazole-2-thiones, 1,2,4-triazoles, and isatin-3-ylidene derivatives. [] This synthetic versatility opens avenues for exploring a diverse library of compounds with potentially enhanced pharmacological profiles.
Q4: What synthetic approaches are commonly employed for the preparation of Thiazole-4-carbohydrazide derivatives?
A: Several synthetic routes have been developed for accessing Thiazole-4-carbohydrazide derivatives. One common method involves reacting an appropriately substituted ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol. [] This reaction yields the desired Thiazole-4-carbohydrazide, which can be further derivatized to obtain a diverse array of analogs.
Q5: Are there any reported applications of Thiazole-4-carbohydrazide derivatives in materials science?
A: Research suggests that a sulfur-containing primary explosive based on Thiazole-4-carbohydrazide has been developed. [] This finding highlights the potential of Thiazole-4-carbohydrazide derivatives to find applications beyond the realm of medicinal chemistry, extending their utility to materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
